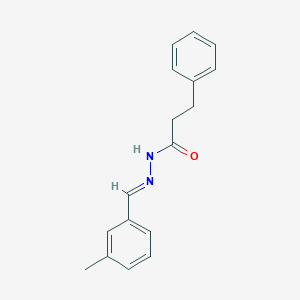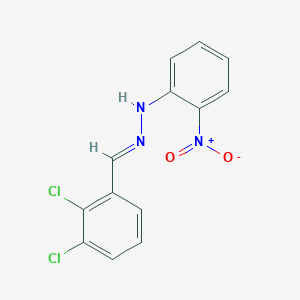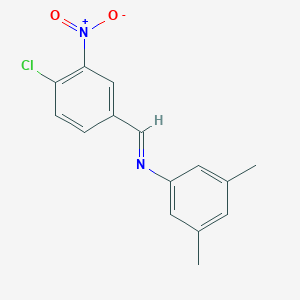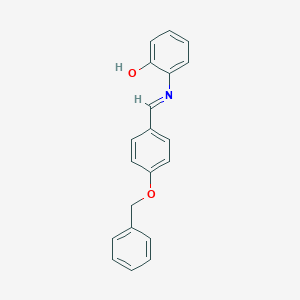![molecular formula C31H20ClN5O2S B325968 (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B325968.png)
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a hydrazone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyrazole ring, and finally the introduction of the hydrazone group. Common reagents used in these steps include thiourea, substituted benzaldehydes, and hydrazine derivatives. The reactions are often carried out under controlled conditions such as specific temperatures, solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities. .
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of (4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazone moiety can form covalent bonds with target proteins, enhancing the compound’s potency and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents.
Uniqueness
(4E)-4-[2-(2-BENZOYL-4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of thiazole, pyrazole, and hydrazone moieties.
Propiedades
Fórmula molecular |
C31H20ClN5O2S |
|---|---|
Peso molecular |
562 g/mol |
Nombre IUPAC |
(4E)-4-[(2-benzoyl-4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one |
InChI |
InChI=1S/C31H20ClN5O2S/c32-23-16-17-25(24(18-23)29(38)22-14-8-3-9-15-22)34-35-28-27(21-12-6-2-7-13-21)36-37(30(28)39)31-33-26(19-40-31)20-10-4-1-5-11-20/h1-19,34H/b35-28+ |
Clave InChI |
STLUUCMUYVDUGI-AWQADKOQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)/C(=N/NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)/C(=N3)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=NNC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=N3)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=NNC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5)C(=N3)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,3-dichlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B325886.png)

![{3-[(2,3-Dichlorobenzylidene)amino]phenyl}methanol](/img/structure/B325889.png)
![3-iodo-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325891.png)
![3-iodo-N-[(2-methoxy-1-naphthyl)methylene]-4-methylaniline](/img/structure/B325892.png)
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B325893.png)


![4-ethoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B325899.png)
![N-[4-(benzyloxy)benzylidene]-3,5-dimethylaniline](/img/structure/B325901.png)
![3,5-dichloro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325903.png)
![Ethyl {[4-(aminosulfonyl)phenyl]hydrazono}(cyano)acetate](/img/structure/B325908.png)

